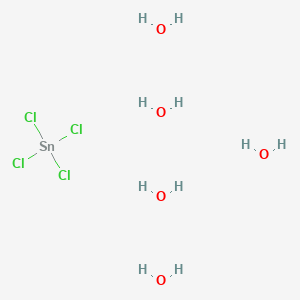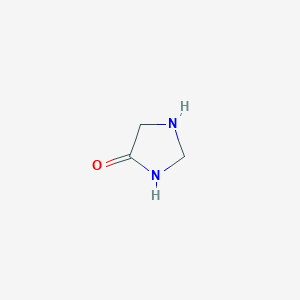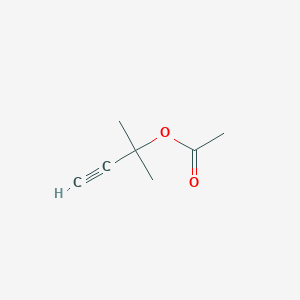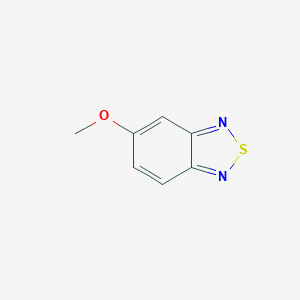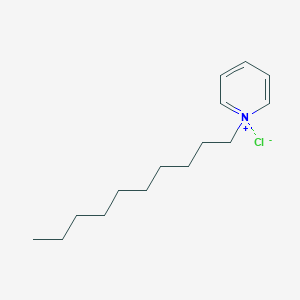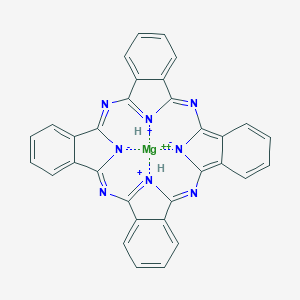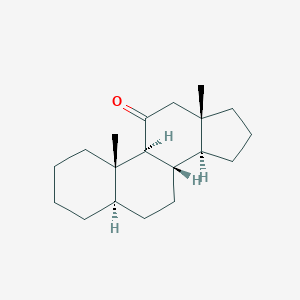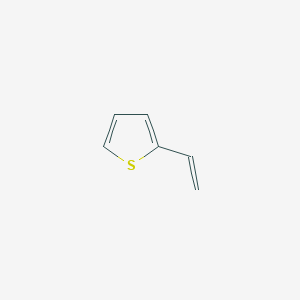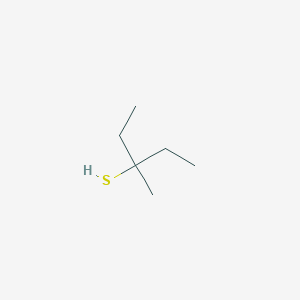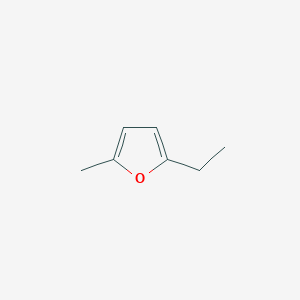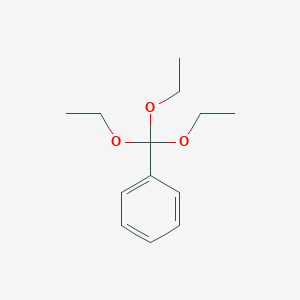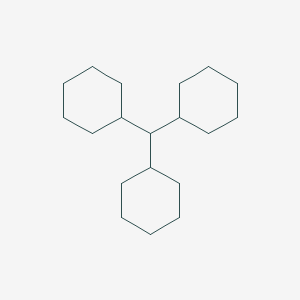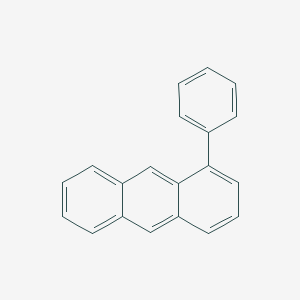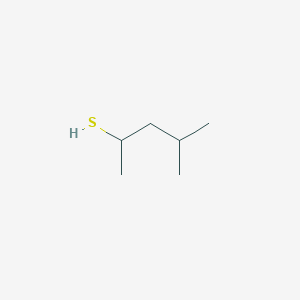
2-Pentanethiol, 4-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pentanethiol, 4-methyl- is a colorless liquid with a strong odor. It is a chemical compound that belongs to the class of thiols and is also known as 4-methyl-2-pentanethiol. This compound is used in various industries, including the fragrance and flavor industry, as well as in scientific research.
Applications De Recherche Scientifique
2-Pentanethiol, 4-methyl- is used in various scientific research applications, including the study of olfactory receptors and the sense of smell. This compound is known to have a strong odor and can be used to stimulate olfactory receptors in the nose. It is also used in the study of chemical communication in animals, as it is a common component of animal pheromones.
Mécanisme D'action
The mechanism of action of 2-Pentanethiol, 4-methyl- is not fully understood, but it is believed to interact with olfactory receptors in the nose, leading to the perception of a strong odor. It may also interact with other receptors in the body, leading to various physiological effects.
Effets Biochimiques Et Physiologiques
2-Pentanethiol, 4-methyl- has been shown to have various biochemical and physiological effects. In animal studies, it has been shown to stimulate the release of certain hormones, such as luteinizing hormone and follicle-stimulating hormone. It has also been shown to have an effect on the immune system, increasing the production of certain cytokines. Additionally, it has been shown to have an effect on the central nervous system, leading to changes in behavior and mood.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Pentanethiol, 4-methyl- in lab experiments is its strong odor, which makes it a useful tool for studying olfactory receptors and chemical communication in animals. However, its strong odor can also be a limitation, as it may interfere with other experiments or cause discomfort to researchers.
Orientations Futures
There are many future directions for research on 2-Pentanethiol, 4-methyl-. One area of interest is the study of its effects on human health, particularly its potential as a therapeutic agent for various conditions. Another area of interest is the study of its role in chemical communication in animals and its potential as a tool for pest control. Additionally, further research is needed to fully understand its mechanism of action and its effects on various physiological systems.
Méthodes De Synthèse
2-Pentanethiol, 4-methyl- can be synthesized by reacting 4-methyl-2-pentanone with hydrogen sulfide gas in the presence of a catalyst such as zinc chloride. The reaction takes place under high pressure and high temperature conditions. The resulting product is then purified by distillation to obtain 2-Pentanethiol, 4-methyl-.
Propriétés
Numéro CAS |
1639-05-0 |
|---|---|
Nom du produit |
2-Pentanethiol, 4-methyl- |
Formule moléculaire |
C6H14S |
Poids moléculaire |
118.24 g/mol |
Nom IUPAC |
4-methylpentane-2-thiol |
InChI |
InChI=1S/C6H14S/c1-5(2)4-6(3)7/h5-7H,4H2,1-3H3 |
Clé InChI |
JBCIMWBQDMBMMP-UHFFFAOYSA-N |
SMILES |
CC(C)CC(C)S |
SMILES canonique |
CC(C)CC(C)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



